[3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
CAS No.: 625377-84-6
Cat. No.: VC21497630
Molecular Formula: C21H13F3N2O4S
Molecular Weight: 446.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625377-84-6 |
|---|---|
| Molecular Formula | C21H13F3N2O4S |
| Molecular Weight | 446.4g/mol |
| IUPAC Name | [3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
| Standard InChI | InChI=1S/C21H13F3N2O4S/c1-9-2-4-13(30-9)12-7-11(21(22,23)24)16-17(25)19(31-20(16)26-12)18(27)10-3-5-14-15(6-10)29-8-28-14/h2-7H,8,25H2,1H3 |
| Standard InChI Key | LZDURGGOVHJTGF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N |
| Canonical SMILES | CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N |
Introduction
Chemical Structure and Properties
Structural Features
[3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is a complex heterocyclic compound containing several key structural elements:
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A thieno[2,3-b]pyridine core scaffold
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A 3-amino group on the thiophene ring
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A 5-methylfuran-2-yl substituent at position 6
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A trifluoromethyl group at position 4
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A (1,3-benzodioxol-5-yl)methanone group at position 2
The compound shares significant structural similarity with methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS# 625377-65-3), differing primarily in the replacement of the methyl carboxylate group with a (1,3-benzodioxol-5-yl)methanone moiety .
Physicochemical Properties
Based on its structural features, the compound is expected to exhibit the following physicochemical characteristics:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₁₄F₃N₃O₃S |
| Molecular Weight | Approximately 445.41 g/mol |
| Physical State | Likely solid at room temperature |
| Solubility | Limited water solubility; likely soluble in organic solvents such as DMSO, DMF, and methanol |
| LogP | Estimated >3 (lipophilic) |
| Hydrogen Bond Acceptors | Multiple (N, O atoms) |
| Hydrogen Bond Donors | Primary amine group |
The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, while the 1,3-benzodioxole moiety is commonly found in various pharmacologically active compounds, contributing to specific biological activities.
Synthetic Approaches
Key Synthetic Considerations
The synthesis of similar heterocyclic compounds typically involves several challenging steps:
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Regioselective introduction of the trifluoromethyl group
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Control of the nucleophilic substitution reactions to introduce the amino group
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Strategic cross-coupling to introduce the 5-methylfuran-2-yl substituent
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Formation of the ketone linkage with the benzodioxole moiety
Drawing from the synthetic approaches used for related compounds, the Gewald reaction could serve as a key step in constructing the thiophene portion of the core scaffold, as demonstrated in the synthesis of tetrahydropyridothienopyrimidine derivatives .
Structural Relationship to Known Compounds
Comparison with Related Derivatives
The structural features of [3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone can be contextualized through comparison with documented related compounds:
| Compound | Structural Similarity | Key Differences |
|---|---|---|
| Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | High (>90%) | Methyl ester vs. benzodioxole ketone at position 2 |
| Pyrido-pyrimidin derivatives (EP3974427A1) | Moderate | Different core heterocyclic system; similar substituent patterns |
| Tetrahydropyridothienopyrimidine derivatives | Moderate | Different ring fusion pattern; similar substituent strategies |
Structure-Activity Relationship Implications
The structural similarities with known compounds suggest potential pharmacological properties:
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The thieno[2,3-b]pyridine core is found in compounds with documented kinase inhibitory activity
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The trifluoromethyl group often enhances metabolic stability and binding affinity to target proteins
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The 1,3-benzodioxole moiety appears in various bioactive compounds including antifungal and anticancer agents
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The 5-methylfuran substituent may contribute to specific receptor interactions
These structural features collectively suggest potential biological activities worth investigating.
Applications in Medicinal Chemistry
Drug Development Considerations
Several factors would influence the development of this compound as a therapeutic agent:
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Structural optimization: Fine-tuning functional groups to enhance target specificity
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Pharmacokinetic properties: Addressing absorption, distribution, metabolism, and excretion
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Safety profile: Evaluating potential toxicity and off-target effects
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Synthetic accessibility: Developing efficient synthetic routes for large-scale production
The compound's complexity presents both challenges and opportunities in medicinal chemistry research.
Analytical Characterization Methods
Spectroscopic Identification
Comprehensive characterization of [3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H-NMR would show characteristic signals for the furan, pyridine, and benzodioxole aromatic protons
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¹³C-NMR would identify the carbonyl carbon, trifluoromethyl group, and various aromatic carbons
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¹⁹F-NMR would provide specific information about the trifluoromethyl group
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Mass Spectrometry:
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High-resolution mass spectrometry (HRMS) would confirm the molecular formula
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Fragmentation patterns would reveal characteristic structural features
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the amino group, carbonyl function, and aromatic rings
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Crystallographic Analysis
X-ray crystallography would provide definitive structural confirmation, revealing:
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Bond lengths and angles within the thieno[2,3-b]pyridine scaffold
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Spatial orientation of the 5-methylfuran and benzodioxole groups
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Intramolecular hydrogen bonding patterns
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Crystal packing arrangements
Similar heterocyclic compounds have been subject to crystallographic fragment screening studies, highlighting the importance of this technique in structural characterization .
Research Progress and Future Directions
Current Research Status
The available literature suggests that [3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone represents an emerging area of interest in medicinal chemistry, with related compounds showing promise in various therapeutic applications .
Key research areas currently include:
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Development of efficient synthetic methodologies for thieno[2,3-b]pyridine derivatives
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Structure-activity relationship studies to understand the impact of various substituents
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Investigation of biological targets and mechanisms of action
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Optimization of pharmacokinetic properties for drug development
Future Research Opportunities
Several promising research directions could further explore the potential of this compound:
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Target identification studies using chemical proteomics approaches
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Computational modeling to predict binding interactions with potential biological targets
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Systematic modification of substituents to develop more potent and selective analogs
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In vitro and in vivo evaluation of biological activities across diverse disease models
The complex structure provides multiple opportunities for medicinal chemistry optimization.
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